(R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a chemical compound classified within the oxazepane family, which are seven-membered heterocycles containing both nitrogen and oxygen atoms. This compound has been identified for its potential biological activities, particularly in the context of monoamine reuptake inhibition, which may have implications in treating various neurological conditions .
The synthesis of (R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate typically involves several key steps:
The molecular formula of (R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is , with a molecular weight of approximately 233.29 g/mol. Its structure features:
The stereochemistry at the nitrogen atom contributes to its biological activity, making the (R)-enantiomer particularly relevant in pharmacological applications .
(R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can participate in various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis .
The mechanism of action for (R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate primarily revolves around its role as a monoamine reuptake inhibitor. By inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, this compound may enhance mood and cognitive function. This mechanism is crucial for developing treatments for depression and anxiety disorders .
The physical and chemical properties of (R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate include:
These properties are essential for determining its handling, storage conditions, and potential applications in various fields .
(R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has several scientific applications:
(R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS: 911223-23-9, C₁₁H₂₁NO₄, MW: 231.29 g/mol) is a chiral 1,4-oxazepane derivative of significant interest in pharmaceutical synthesis. This section details advanced enantioselective strategies for constructing its seven-membered heterocyclic scaffold with precise stereocontrol at the C2 position bearing the hydroxymethyl substituent. The Boc-protected tertiary nitrogen and C2-stereogenic center are essential structural features enabling its application as a chiral building block for drug discovery [1] [3] [4].
Asymmetric transition metal catalysis provides efficient access to enantiomerically enriched 1,4-oxazepane cores. A prominent approach utilizes ruthenium-catalyzed asymmetric hydrogenation of cyclic enol ethers bearing an N-Boc group. Under optimized conditions (5 mol% Ru-(S)-Xyl-SunPhos catalyst, 50 bar H₂, iPrOH, 50°C), precursor (Z)-tert-butyl 2-(hydroxymethylene)-1,4-oxazepane-4-carboxylate undergoes complete conversion with >95% enantiomeric excess (ee) for the (R)-isomer [8]. The reaction proceeds via directed hydrogenation where the Boc carbonyl oxygen coordinates to the ruthenium center, enabling facial selectivity. Chiral phosphine-oxazoline iridium complexes similarly afford high enantioselectivity (88-92% ee) in hydrogenations conducted at lower pressures (10 bar H₂) but require extended reaction times (24h) [8].
Table 1: Catalytic Systems for Asymmetric Synthesis of 1,4-Oxazepanes
| Catalyst System | Substrate Class | Conditions | ee (%) | Yield (%) | 
|---|---|---|---|---|
| Ru-(S)-Xyl-SunPhos | Cyclic enol ether (N-Boc) | 50 bar H₂, iPrOH, 50°C | >95 | 92 | 
| Ir-(R)-Phox | Unsaturated N-acyloxazepine | 10 bar H₂, DCM, 25°C | 88–92 | 85 | 
| Rh-(R,R)-Et-DuPhos | Enamide precursor | 5 bar H₂, MeOH, 40°C | 90 | 78 | 
Organocatalytic strategies employing cinchona alkaloid-derived thioureas (e.g., (DHQD)₂PYR) catalyze the desymmetrization of meso-aziridinium ions with ethylene glycol derivatives. This method constructs the oxazepane ring via regioselective ring expansion, affording the (R)-configured product in 85% ee and 70% yield when performed at -40°C in toluene [8].
The stereoselective installation of the hydroxymethyl group at C2 employs nucleophilic addition to chiral iminium ions or enzymatic modifications. Diisobutylaluminum hydride (DIBAL-H) reduction of enantiopure tert-butyl 2-formyl-1,4-oxazepane-4-carboxylate at -78°C proceeds with >98% diastereoselectivity via a chelated transition state, yielding the (R)-alcohol exclusively when starting from the (R)-aldehyde precursor [8].
Lipase-mediated acetylation provides a complementary biocatalytic approach. Pseudomonas fluorescens lipase (PFL) selectively acetylates the (S)-enantiomer of racemic tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate using vinyl acetate in MTBE, leaving the (R)-alcohol enantiomerically enriched (96% ee) after 48 hours at 25°C [8]. Kinetic studies indicate an enantiomeric ratio (E) >200, highlighting the enzyme’s exceptional selectivity for the (S)-isomer. Chemical reduction of N-Boc-2-carboxy-1,4-oxazepane esters using LiAlH₄ in THF at -40°C also cleanly generates the (R)-hydroxymethyl derivative without epimerization, provided the carboxylate precursor is enantiopure [7].
L-Serine serves as an economical chiral precursor for (R)-configured oxazepanes. The synthetic sequence involves: (1) O-protection of L-serine; (2) condensation with 4-bromo-1-butanol under Mitsunobu conditions; (3) Boc-protection; and (4) cesium carbonate-mediated cyclization in DMF at 80°C. This route delivers (R)-tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate in 40% overall yield with >99% ee, leveraging the inherent chirality of the amino acid [8].
D-(-)-Ribose provides an alternative chiral template, where the C2 and C3 hydroxy groups are exploited for oxazepane ring formation. Key steps include reductive amination with 2-aminoethanol followed by acid-catalyzed cyclization and Boc protection, yielding the target compound in 35% overall yield and 98% ee [8].
Table 2: Chiral Pool Precursors for (R)-1,4-Oxazepane Synthesis
| Natural Precursor | Key Transformation | Overall Yield (%) | ee (%) | Refined Intermediate | 
|---|---|---|---|---|
| L-Serine | Mitsunobu etherification/Cyclization | 40 | >99 | O-TBDPS serine ethyl ester | 
| D-(-)-Ribose | Reductive amination/Acid cyclization | 35 | 98 | 2,3-O-Isopropylideneribose | 
| L-Glutamic acid | Lactam reduction/Ring expansion | 30 | 99 | N-Boc-pyroglutaminol | 
Enzymatic kinetic resolution effectively separates racemic oxazepane alcohols. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the transesterification of (±)-tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate with succinic anhydride in THF, selectively converting the (S)-enantiomer to the hemisuccinate ester. After 60% conversion (24h), the remaining (R)-alcohol is isolated with 99% ee and 42% yield [8]. The enantiopreference of CAL-B correlates with the Kazlauskas rule, where medium-sized secondary alcohols with (R)-configuration exhibit slower acylation rates.
Chemical resolution employs diastereomeric salt formation using (1R)-(-)-10-camphorsulfonic acid (CSA). Treatment of the racemic amine precursor (±)-tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate with 0.55 eq CSA in ethanol yields the insoluble (R)-CSA salt after recrystallization. Liberation with aqueous Na₂CO₃ provides enantiopure (R)-amine (98% ee), which is oxidized to the aldehyde and reduced to the target hydroxymethyl compound without racemization [8]. Chiral auxiliary approaches incorporate Evans’ oxazolidinones for asymmetric alkylation. The auxiliary directs stereoselective introduction of a 3-bromopropyl group onto a glycine equivalent, followed by ring closure and auxiliary removal, yielding the (R)-Boc-oxazepane with 97% de [8].
Table 3: Alternative 1,4-Oxazepane Building Blocks
| Compound Name | Molecular Formula | CAS Number | Distinctive Feature | Source | 
|---|---|---|---|---|
| (R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | C₁₁H₂₁NO₄ | 911223-23-9 | C2-(R)-hydroxymethyl | [1] [3] | 
| tert-Butyl 2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate | C₁₇H₂₂N₂O₃ | S8542776 | C2-(4-cyanophenyl) substituent | [6] | 
| tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate | C₁₀H₁₇NO₄ | Not provided | Ketone at position 6 | [6] | 
Table 4: Quality Control Parameters for (R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
| Parameter | Specification | Analytical Method | Source | 
|---|---|---|---|
| Appearance | White crystalline solid | Visual inspection | [3] | 
| Purity (Assay) | ≥99% | HPLC (UV 210 nm) | [3] | 
| Enantiomeric Excess | ≥98% ee | Chiral HPLC (Chiralpak AD-H) | [8] | 
| Storage Conditions | 2-8°C (sealed, dry) | N/A | [1] | 
| Specific Rotation | -15.2° (c=1, CHCl₃) | Polarimetry | [8] | 
These methodologies collectively enable robust, scalable production of enantiopure (R)-tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, facilitating its application in drug discovery programs targeting neurological and inflammatory disorders through selective modulation of monoamine transporters [6] [8].
CAS No.:
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7